molecular formula C11H17N3O4S B592185 tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1226781-82-3

tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B592185
CAS No.: 1226781-82-3
M. Wt: 287.334
InChI Key: SNEHALFDVXIDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Significance

This compound represents a sophisticated heterocyclic compound with the molecular formula C₁₁H₁₇N₃O₄S and a molecular weight of 287.34 g/mol. The compound is officially catalogued in chemical databases under the Chemical Abstracts Service number 1226781-82-3, with the alternative systematic name 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid tert-butyl ester. This compound exists as a white solid under standard conditions and demonstrates significant synthetic utility as a building block for various organic transformations.

The structural architecture of this compound features a fused bicyclic system consisting of a pyrazole ring fused to a pyrrole ring in the 3,4-positions, creating the distinctive pyrrolo[3,4-c]pyrazole core. The methylsulfonyl group attached to the nitrogen at position 2 of the pyrazole ring provides both electronic and steric influences that modulate the compound's reactivity and biological activity. The tert-butyl carboxylate group serves as a protecting group for the carboxylic acid functionality, allowing for selective synthetic manipulations while maintaining stability during various reaction conditions.

The bicyclic pyrrolo[3,4-c]pyrazole framework represents a relatively rare heterocyclic system that has gained significant attention in medicinal chemistry due to its unique three-dimensional structure and potential for diverse functionalization. The fusion pattern creates a rigid scaffold that can present substituents in specific spatial orientations, making it particularly valuable for structure-based drug design approaches. The compound's structural features allow for hydrogen bonding interactions through the nitrogen atoms, while the methylsulfonyl group can participate in additional electrostatic interactions with target proteins.

Historical Context in Heterocyclic Chemistry

The development of pyrrolo[3,4-c]pyrazole chemistry represents a significant evolution in the field of nitrogen-containing heterocycles, building upon the foundational work in pyrazole chemistry that began in the late 19th century. Pyrazole itself, discovered as a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of extensive research since its initial characterization. The unique properties of pyrazoles, including their intermediate basicity with a pKa value of 2.5 and their ability to exist as tautomeric forms, established them as important pharmacophores in medicinal chemistry.

The evolution toward more complex bicyclic systems containing pyrazole moieties emerged from the recognition that five-membered ring-contracted bicyclic aromatic systems could provide enhanced biological activities compared to their monocyclic counterparts. The pyrrolo[3,4-c]pyrazole-4,6-dione nucleus specifically has received attention despite being relatively underexplored compared to other heterocyclic families, partly due to the synthetic challenges associated with constructing these fused ring systems efficiently.

Historical synthetic approaches to pyrrolo[3,4-c]pyrazole derivatives have traditionally involved building the maleimide moiety using appropriately functionalized pyrazole precursors. However, these classical methods often limited molecular diversity due to the restricted availability of suitable pyrazole starting materials. The development of more versatile synthetic strategies, including copper-catalyzed oxidative coupling reactions and multicomponent approaches, has revolutionized access to these valuable scaffolds.

The recognition of pyrazole-containing pharmaceuticals as privileged structures in drug discovery has driven continued innovation in this field. More than 40 pyrazole-containing drugs have received regulatory approval, including celecoxib for anti-inflammatory applications and various antipsychotic and analgesic agents. This success has motivated chemists to explore more complex pyrazole-derived structures, leading to the sophisticated derivatives like this compound.

Pharmacophoric Role in Medicinal Chemistry

The pharmacophoric significance of this compound stems from its role as a key intermediate in the synthesis of omarigliptin, a dipeptidyl peptidase-4 inhibitor used in diabetes treatment. This application demonstrates the compound's value in constructing complex pharmaceutical agents that require precise molecular architecture for optimal biological activity. The pyrrolo[3,4-c]pyrazole scaffold provides a rigid framework that can position functional groups in the exact spatial arrangement necessary for selective enzyme inhibition.

The 3-aminopyrazole pharmacophore embedded within pyrrolo[3,4-c]pyrazole structures has been recognized as particularly well-suited for kinase inhibition due to its ability to form hydrogen bonding interactions with the kinase hinge region of adenosine triphosphate binding sites. The nitrogen-hydrogen-nitrogen-carbon-amino pattern creates stereochemically favorable arrangements for these critical protein-ligand interactions. This pharmacophoric utility has led to the development of combinatorial libraries based on pyrrolo[3,4-c]pyrazole scaffolds, enabling the identification of potent and selective inhibitors of Aurora and cyclin-dependent kinase 2 enzymes.

Research has demonstrated that pyrrolo[3,4-c]pyrazole derivatives can function as phosphatase inhibitors, expanding their therapeutic potential beyond kinase targets. The bicyclic system's unique electronic properties and three-dimensional structure allow for selective recognition of various enzyme active sites, making these compounds valuable lead structures for drug discovery programs targeting multiple disease pathways.

The methylsulfonyl substituent in this specific compound contributes significantly to its pharmacological profile by modulating the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Studies of related pyrazole derivatives have shown that methylsulfonyl groups can enhance cyclic oxygense-2 selectivity and improve pharmacokinetic properties. The strategic placement of this functional group in the pyrrolo[3,4-c]pyrazole framework demonstrates advanced medicinal chemistry design principles.

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-5-8-6-14(19(4,16)17)12-9(8)7-13/h6H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEHALFDVXIDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123916
Record name 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226781-82-3
Record name 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226781-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Stoichiometry

  • Step 1: Deprotonation with Sodium Hydride

    • Reagents : Intermediate 2 (3.5 g, 16.7 mmol), sodium hydride (1.0 g, 60% dispersion in mineral oil, 25.4 mmol), tetrahydrofuran (35 mL).

    • Conditions : The reaction is conducted at 0°C for 30 minutes to generate the reactive enolate species. Sodium hydride acts as a strong base, abstracting the acidic proton adjacent to the pyrazole nitrogen.

  • Step 2: Sulfonylation with Methanesulfonyl Chloride

    • Reagents : Methanesulfonyl chloride (2.9 g, 25.4 mmol).

    • Conditions : After deprotonation, methanesulfonyl chloride is added, and the mixture is stirred at 20–30°C for 1 hour. The reaction proceeds via nucleophilic attack of the enolate on the electrophilic sulfur center, forming the methylsulfonyl group.

Workup and Purification

  • Quenching : The reaction is quenched with water (10 mL), and the product is extracted with ethyl acetate (2 × 50 mL).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified via silica gel column chromatography using a 1:1 (v/v) petroleum ether/ethyl acetate eluent. This yields the title compound as a white solid (2.1 g, 44% yield).

Table 1: Summary of Reaction Parameters

ParameterStep 1Step 2
Temperature0°C20–30°C
Time30 minutes1 hour
Key ReagentNaHMsCl
SolventTHFTHF
Yield44%

Mechanistic Insights and Side Reactions

Role of Sodium Hydride

Sodium hydride deprotonates the N–H bond of the pyrrolopyrazole core, generating a resonance-stabilized enolate. This intermediate is critical for facilitating the subsequent sulfonylation step by enhancing nucleophilicity at the adjacent carbon.

Competing Pathways

  • Over-Sulfonylation : Excess methanesulfonyl chloride may lead to bis-sulfonylation, though the steric bulk of the tert-butyl group and controlled stoichiometry mitigate this risk.

  • Hydrolysis : Residual moisture can hydrolyze methanesulfonyl chloride to methanesulfonic acid, reducing reaction efficiency. Anhydrous conditions and controlled temperature are essential.

Comparative Analysis of Alternative Pyrazole Functionalization Strategies

While no alternative methods for synthesizing the exact target compound are reported in the provided sources, general pyrazole functionalization strategies offer contextual insights:

Cyclization of β-Diketones with Hydrazines

Pyrazoles are commonly synthesized via cyclocondensation of β-diketones with hydrazines. For example, trifluoroacetic anhydride (TFAA)-mediated acylation of arenes generates ketones, which are subsequently converted to β-diketones and cyclized with hydrazine. However, this method is unsuitable for introducing the tert-butyl ester and methylsulfonyl groups in the target compound.

Sulfuric Acid-Mediated Dehydrogenation

Patent literature describes the use of concentrated sulfuric acid and iodine catalysts to dehydrogenate 2-pyrazolines to pyrazoles. While this approach is effective for simple pyrazoles, it lacks the regioselectivity required for functionalizing complex pyrrolopyrazole systems.

Challenges and Optimization Opportunities

Yield Limitations

The moderate yield (44%) in the reported method arises from:

  • Incomplete Sulfonylation : Competing side reactions or insufficient reactivity of the enolate.

  • Purification Losses : Silica gel chromatography may lead to product retention.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butyl ester and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for the synthesis of high-performance materials and advanced chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate include other dihydropyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS No. 1226781-82-3) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C11_{11}H17_{17}N3_3O4_4S
  • Molecular Weight : 273.33 g/mol
  • Physical Form : White solid
  • Purity : ≥97% .

The compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown potent antibacterial and antifungal effects against various strains. One study reported that a pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Shigella flexneri, indicating strong antibacterial properties compared to standard antibiotics like gentamicin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. In vitro studies demonstrated that certain derivatives could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is crucial as excessive NO production is associated with inflammatory diseases. The anti-inflammatory effects were attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate with methylsulfonyl chloride in the presence of sodium hydride. The overall yield from this synthesis process was reported to be approximately 44% .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Antibacterial Activity : A study evaluated quinoline derivatives containing pyrazole moieties for their antibacterial properties. The most potent derivative showed an MIC value significantly lower than that of conventional antibiotics .
  • Anti-inflammatory Effects : Another research focused on the structure-activity relationship (SAR) of pyrazolo[4,3-c]quinoline derivatives demonstrated their ability to inhibit NO production effectively .
  • Anticancer Potential : Certain pyrazolo compounds were tested in zebrafish embryo models for their anticancer activity. Results indicated that these compounds could inhibit cell proliferation effectively .

Summary Table of Biological Activities

Activity Type Compound MIC/IC50 Values Reference
AntibacterialPyrazole Derivative 13b0.12 µg/mL against S. flexneri
AntifungalPyrazole Derivative 13b0.49 µg/mL against A. clavatus
Anti-inflammatoryVarious Pyrazolo DerivativesInhibition comparable to positive controls
AnticancerQuinoline-Pyrazole HybridLC50 = 14.14 µM in zebrafish model

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate?

  • Methodological Answer : The synthesis involves three critical stages:

Core Formation : Cyclization of pyrrolo-pyrazole precursors using conditions such as acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ in THF at 0–25°C) .

Functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution. For example, reacting a bromo or amino intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis. Boc anhydride in DCM with 4N KOH is a common approach .
Optimization : Reaction yields (typically 70–86%) depend on solvent polarity, temperature control, and stoichiometric ratios of MsCl to intermediates .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies protons adjacent to the methylsulfonyl group (δ 3.0–3.5 ppm for SO₂CH₃) and pyrrolo-pyrazole ring protons (δ 4.5–5.5 ppm for NH or CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 312.12 for [M+H]⁺) .
  • HPLC Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during methylsulfonyl group introduction?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency by stabilizing charged intermediates .
  • Temperature Control : Slow addition of MsCl at 0°C minimizes side reactions (e.g., over-sulfonylation) .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating MsCl .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress. Rf values for the product are typically 0.4–0.5 .

Q. What mechanistic insights explain the stability of the methylsulfonyl group under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The methylsulfonyl group is resistant to hydrolysis below pH 3 due to its strong electron-withdrawing nature, as demonstrated by stability assays in 1N HCl at 25°C for 24h .
  • Basic Conditions : Degradation occurs above pH 10 (e.g., in 1N NaOH), likely via nucleophilic attack on the sulfonyl sulfur. LC-MS identifies desulfonylated byproducts (e.g., tert-butyl 2-amino derivatives) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at >200°C, making the compound suitable for high-temperature reactions .

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The methylsulfonyl group acts as a directing group, enhancing regioselectivity in palladium-catalyzed arylations. For example, coupling with phenylboronic acid in dioxane/H₂O (3:1) at 80°C yields biaryl derivatives .
  • Buchwald-Hartwig Amination : The sulfonyl group deactivates the pyrrolo-pyrazole ring, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) for effective C–N bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.